molecular formula C12H12O3 B8584811 Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate

Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate

Cat. No.: B8584811
M. Wt: 204.22 g/mol
InChI Key: HBFKNFAKAYGJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(4-hydroxybut-1-ynyl)benzoate

InChI

InChI=1S/C12H12O3/c1-15-12(14)11-8-3-2-6-10(11)7-4-5-9-13/h2-3,6,8,13H,5,9H2,1H3

InChI Key

HBFKNFAKAYGJKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C#CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-iodobenzoate with 4-hydroxybut-1-yne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxybut-1-ynyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The hydroxybutynyl group can interact with active sites of enzymes, leading to inhibition of their function. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate
  • Methyl 2-(4-hydroxybut-1-enyl)benzoate
  • Methyl 2-(4-hydroxybutyl)benzoate

Uniqueness

Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is unique due to the presence of the hydroxybutynyl group at the 2-position of the benzene ring. This specific structural feature imparts distinct reactivity and properties compared to its analogs. For example, the triple bond in the butynyl group allows for unique reactions such as cycloaddition, which are not possible with the corresponding alkenyl or alkyl derivatives .

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